Norharmanhydrochlorid

Übersicht

Beschreibung

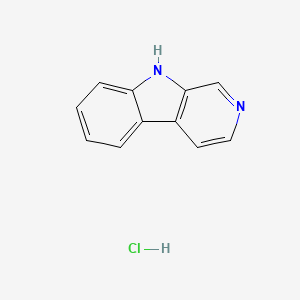

9H-Pyrido[3,4-b]indole hydrochloride, also known as norharmane hydrochloride, is a heterocyclic aromatic organic compound. It belongs to the class of beta-carbolines, which are known for their significant biological activities. This compound is found in various natural sources, including plants and marine organisms, and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Cancer Therapeutics

9H-Pyrido[3,4-b]indole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines, making them potential candidates for developing new anti-cancer agents. A notable study synthesized a series of pyrido[3,4-b]indole derivatives that demonstrated potent activity against various aggressive cancers, including pancreatic and triple-negative breast cancer. The most effective compound exhibited an IC50 as low as 80 nM against breast cancer cells and showed selectivity towards cancer cells compared to normal cells .

| Compound | Target Cancer Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Breast Cancer | 80 | G2/M cell cycle arrest |

| Various Derivatives | Pancreatic Cancer | 130 | MDM2 binding inhibition |

| Various Derivatives | Melanoma | 200 | Induction of apoptosis |

Neuroscience Research

Neuroprotective Effects

The compound is also investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 9H-pyrido[3,4-b]indole can act as a histone deacetylase (HDAC) inhibitor, which may contribute to its neuroprotective properties. This suggests potential therapeutic applications in treating neurodegenerative disorders by modulating gene expression related to neuronal survival and function .

Material Science

Organic Semiconductors

In material science, 9H-pyrido[3,4-b]indole is explored for its properties in creating advanced materials such as organic semiconductors. These materials are crucial for developing efficient electronic devices due to their favorable electronic properties and stability. The compound's unique structure allows it to be utilized in various organic electronic applications, enhancing the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Antimicrobial and Anti-inflammatory Properties

Research has also focused on the biological activities of 9H-pyrido[3,4-b]indole derivatives beyond anticancer effects. Studies indicate that these compounds exhibit antimicrobial and anti-inflammatory activities. For instance, certain derivatives have shown effectiveness against various fungal strains, indicating potential use as antifungal agents. The structure-activity relationship (SAR) studies help identify which modifications enhance these biological activities .

| Activity Type | Example Compounds | Efficacy |

|---|---|---|

| Antifungal | N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide | High against Fusarium species |

| Antimicrobial | Various Derivatives | Moderate to high efficacy |

Natural Product Synthesis

Key Intermediates in Synthesis

9H-Pyrido[3,4-b]indole serves as a critical intermediate in the synthesis of complex natural products. It facilitates the discovery of new compounds with beneficial properties by acting as a scaffold for further chemical modifications. This application is particularly relevant in the synthesis of alkaloids and other biologically active molecules .

Wirkmechanismus

Target of Action

Norharmane hydrochloride primarily targets indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway .

Mode of Action

Norharmane hydrochloride acts as an inhibitor of IDO . By inhibiting IDO, it can potentially influence the tryptophan metabolism and the kynurenine pathway .

Biochemical Pathways

The primary biochemical pathway affected by Norharmane hydrochloride is the kynurenine pathway . This pathway is responsible for the catabolism of tryptophan. By inhibiting IDO, Norharmane hydrochloride can disrupt the normal functioning of this pathway .

Result of Action

Norharmane hydrochloride’s inhibition of IDO leads to a disruption in the kynurenine pathway . This disruption can have various downstream effects, including potential impacts on immune response and neurological function, given the role of tryptophan and its metabolites in these processes .

Action Environment

The action, efficacy, and stability of Norharmane hydrochloride can be influenced by various environmental factors. For instance, the presence of a strong base can easily form hydrogen bonds with the acidic hydrogen bond donor moiety of the compound . .

Biochemische Analyse

Biochemical Properties

9H-pyrido[3,4-b]indole hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. One of the key enzymes it interacts with is monoamine oxidase A, which is involved in the metabolism of neurotransmitters. The compound acts as an inhibitor of monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin and dopamine. This interaction is significant in the context of neuropharmacology and the treatment of mood disorders .

Additionally, 9H-pyrido[3,4-b]indole hydrochloride has been shown to interact with DNA, forming intercalative complexes that can affect DNA replication and transcription. This property is particularly relevant in the study of its potential anticancer effects .

Cellular Effects

The effects of 9H-pyrido[3,4-b]indole hydrochloride on various cell types and cellular processes are diverse. In cancer cells, the compound has demonstrated antiproliferative activity, inhibiting the growth of cell lines such as Hela, A549, HepG2, and MCF-7. This inhibition is dose-dependent and is associated with the induction of apoptosis and cell cycle arrest .

In neuronal cells, 9H-pyrido[3,4-b]indole hydrochloride influences cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as synaptic plasticity and neuroprotection .

Molecular Mechanism

The molecular mechanism of action of 9H-pyrido[3,4-b]indole hydrochloride involves several key interactions at the molecular level. The compound binds to monoamine oxidase A, inhibiting its activity and leading to increased levels of neurotransmitters. This inhibition occurs through the formation of a reversible complex with the enzyme, preventing the oxidation of neurotransmitters .

Furthermore, 9H-pyrido[3,4-b]indole hydrochloride intercalates into DNA, disrupting the normal function of DNA polymerases and topoisomerases. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9H-pyrido[3,4-b]indole hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that prolonged exposure to 9H-pyrido[3,4-b]indole hydrochloride can lead to sustained inhibition of monoamine oxidase A and persistent antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of 9H-pyrido[3,4-b]indole hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and exhibit neuroprotective effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the accumulation of the compound in tissues and the disruption of normal cellular functions .

Metabolic Pathways

9H-pyrido[3,4-b]indole hydrochloride is involved in several metabolic pathways, primarily through its interaction with enzymes such as monoamine oxidase A. The compound is metabolized by this enzyme, leading to the formation of various metabolites that can further interact with cellular components. Additionally, 9H-pyrido[3,4-b]indole hydrochloride can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, 9H-pyrido[3,4-b]indole hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its distribution within tissues is influenced by factors such as lipid solubility and the presence of binding proteins that facilitate its transport to target sites .

Subcellular Localization

The subcellular localization of 9H-pyrido[3,4-b]indole hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9H-pyrido[3,4-b]indole hydrochloride typically involves the cyclization of tryptamine with substituted benzaldehydes in the presence of hydrochloric acid. This reaction can be modified to obtain various substituted derivatives by altering the substituents on the benzaldehyde. The reaction conditions may include different solvents and catalysts to optimize yield and purity .

Industrial Production Methods: Industrial production of 9H-pyrido[3,4-b]indole hydrochloride involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 9H-Pyrido[3,4-b]indole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert it into tetrahydro-beta-carbolines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Tetrahydro-beta-carbolines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Vergleich Mit ähnlichen Verbindungen

Harmane: 1-Methyl-9H-pyrido[3,4-b]indole, known for its psychoactive properties.

Harmine: 7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole, used for its potential therapeutic effects.

Norharmane: 9H-Pyrido[3,4-b]indole, the parent compound of 9H-pyrido[3,4-b]indole hydrochloride .

Uniqueness: 9H-Pyrido[3,4-b]indole hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability, making it more suitable for various applications in research and industry.

Biologische Aktivität

9H-Pyrido[3,4-b]indole hydrochloride, a derivative of the beta-carboline family, has garnered attention for its diverse biological activities. This compound is characterized by a tricyclic structure that includes an indole ring fused to a pyridine ring, which contributes to its pharmacological potential. The following sections detail its biological activity, including cytotoxicity, anti-parasitic effects, and interactions with various biological targets.

- Chemical Name : 9H-Pyrido[3,4-b]indole hydrochloride

- Molecular Formula : C₁₃H₉ClN₂

- Molecular Weight : 232.67 g/mol

- Appearance : Off-white solid

This compound is a member of the beta-carboline class, which are known for their complex interactions with various biological systems.

1. Cytotoxic Effects

9H-Pyrido[3,4-b]indole hydrochloride exhibits significant cytotoxic properties against various cancer cell lines. Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells. A study reported that certain derivatives showed IC50 values as low as 80 nM against breast cancer cells and similar potency against colon and pancreatic cancer cells .

| Cell Line | IC50 (nM) | Activity Description |

|---|---|---|

| Breast Cancer | 80 | Potent antiproliferative activity |

| Colon Cancer | 130 | Induces apoptosis |

| Melanoma | 130 | Effective against aggressive tumors |

| Pancreatic Cancer | 200 | Selective against cancer cells |

2. Anti-Parasitic Activity

The compound has shown promise as an anti-parasitic agent, particularly against filarial infections. In vivo studies demonstrated that certain derivatives exhibited over 90% macrofilaricidal activity against Acanthoeilonema viteae and were effective against Brugia malayi at doses of 50 mg/kg over five days .

| Parasite | Activity Level | Dosage |

|---|---|---|

| Acanthoeilonema viteae | >90% macrofilaricidal | 50 mg/kg x 5 days |

| Brugia malayi | Effective | 50 mg/kg x 5 days |

3. Interaction with Biological Targets

The compound acts as an aryl hydrocarbon receptor (AHR) activator, influencing various metabolic pathways. It has been shown to induce cytochrome P450 enzymes (CYP1A), which are critical for drug metabolism and detoxification processes in the liver .

- Mechanism of Action : The activation of AHR leads to transcriptional changes that affect xenobiotic metabolism.

- Effects on CYP Enzymes : Induces CYP1A-mediated enzyme activities in hepatocytes.

Case Study 1: Anticancer Activity

In a comparative study involving multiple derivatives of pyrido[3,4-b]indoles, one compound (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) was identified as having the highest antiproliferative activity against metastatic pancreatic cancer cells. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions at positions C1 and C6 enhanced activity significantly .

Case Study 2: Anti-Leishmanial Properties

Another research effort focused on the synthesis of phenyl-9H-pyrido[3,4-b]indole derivatives aimed at treating leishmaniasis. These compounds exhibited potent anti-leishmanial effects in vitro, demonstrating the potential for developing new therapeutics against this parasitic disease .

Eigenschaften

IUPAC Name |

9H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-7,13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEECSQBLLQEFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

244-63-3 (Parent) | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30222915 | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7259-44-1 | |

| Record name | 9H-Pyrido[3,4-b]indole, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7259-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Norharmane hydrochloride interact with its target and what are the downstream effects?

A: Norharmane hydrochloride acts as a reversible inhibitor of monoamine oxidase B (MAO-B) [, ]. MAO-B is an enzyme involved in the breakdown of various neurotransmitters, including dopamine and serotonin. By inhibiting MAO-B, Norharmane hydrochloride prevents the degradation of these neurotransmitters, leading to increased levels in the brain. This increase in neurotransmitter levels, particularly dopamine, is thought to contribute to the reinforcing effects of nicotine [].

Q2: What is the role of Norharmane hydrochloride in nicotine addiction?

A: Research suggests that Norharmane hydrochloride, alongside other beta-carbolines present in tobacco, may play a significant role in sustaining smoking behavior in humans []. Studies in rats have shown that Norharmane hydrochloride potentiates the reinforcing effects of nicotine, meaning it enhances the rewarding aspects of nicotine administration, particularly when administered under a progressive-ratio schedule []. This suggests that Norharmane hydrochloride, through its MAO-B inhibitory activity, may contribute to the addictive properties of tobacco smoke.

Q3: Are there any differences in the effects of MAO-A and MAO-B inhibition on nicotine reinforcement?

A: Yes, research indicates distinct effects of MAO-A and MAO-B inhibition on nicotine reinforcement. In rat studies, while both clorgyline hydrochloride (an irreversible MAO-A inhibitor) and Norharmane hydrochloride enhanced nicotine reinforcement, selegiline (an irreversible MAO-B inhibitor) did not demonstrate the same effect []. This difference suggests that MAO-A inhibition might play a more prominent role in augmenting the rewarding effects of nicotine compared to MAO-B inhibition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.